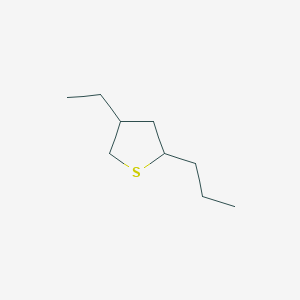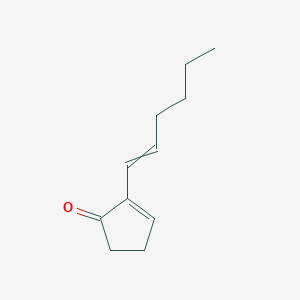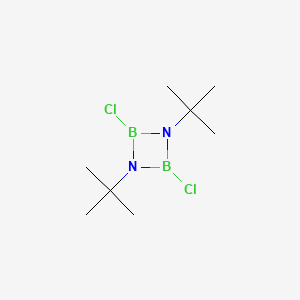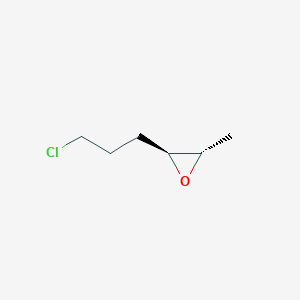
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine is an organic compound belonging to the phthalazine family. Phthalazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by a phthalazine core substituted with a phenyl group and a tetramethylphenyl group, making it a unique and interesting molecule for various scientific studies .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization to form the phthalazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Analyse Chemischer Reaktionen
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions are often derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives are known to act as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission . This interaction can lead to the modulation of neuronal activity and has potential therapeutic implications for conditions like epilepsy .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione derivatives: These compounds share the phthalazine core but differ in their substitution patterns, leading to variations in their biological activities.
Tetramethylphthalazine derivatives: These compounds have similar tetramethyl substitution but may lack the phenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
62423-36-3 |
|---|---|
Molekularformel |
C24H22N2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine |
InChI |
InChI=1S/C24H22N2/c1-15-14-16(2)18(4)22(17(15)3)24-21-13-9-8-12-20(21)23(25-26-24)19-10-6-5-7-11-19/h5-14H,1-4H3 |
InChI-Schlüssel |
IWWIHZNTVJNVIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)




![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)



